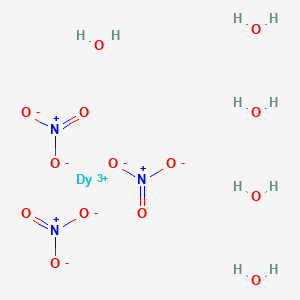

Dysprosium(III) nitrate pentahydrate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of dysprosium(III) nitrate pentahydrate-based compounds often involves reacting dysprosium chloride or dysprosium nitrate with other chemical agents. For example, two dysprosium(III) coordination compounds have been synthesized using a Schiff-base ligand and dysprosium nitrate, leading to compounds with significant differences in magnetic properties due to their structural differences, such as tetranuclear cubane-like and octanuclear, bis-cubane complexes (Hongshan Ke et al., 2010).

Molecular Structure Analysis

The molecular structure of this compound-derived compounds is crucial in determining their properties. Studies have shown that the arrangement of coordinating nitrate groups around dysprosium ions can significantly influence the magnetic relaxation behaviors of the resulting compounds. For instance, a chain complex and a dinuclear compound with differing positions of coordinating nitrates exhibited distinct quantum tunnelling and thermal-activated processes in their magnetic relaxation, highlighting the impact of molecular structure on material properties (Fang Ma et al., 2017).

Chemical Reactions and Properties

This compound reacts with various ligands to form coordination compounds with diverse structures and properties. These reactions are influenced by factors such as the choice of ligand, reaction temperature, and solvent. The resulting compounds can exhibit a range of magnetic and luminescent behaviors, as demonstrated in studies where different dysprosium complexes displayed field-induced single-molecule magnetic behavior and luminescence, emphasizing the versatility of this compound in creating functional materials (Mei Guo et al., 2017).

Physical Properties Analysis

The physical properties of this compound-based compounds, such as their magnetic behavior, are closely related to their structural characteristics. For example, the slow relaxation of magnetization observed in certain dysprosium compounds is a direct result of their molecular structure, which can be engineered to enhance their performance as single-molecule magnets (Li Zhang et al., 2021).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as their reactivity and stability, are influenced by the coordination environment and the nature of the ligands involved. Detailed studies on these compounds provide insights into their potential applications in areas like magnetism and luminescence. For instance, the thermal and spectroscopic analysis of dysprosium(III) complexes offers valuable information on their stability and bonding characteristics, which are essential for their application in various fields (K. Selvaraj & C. Theivarasu, 2003).

Applications De Recherche Scientifique

Photocatalytic and Antibacterial Activities : Dysprosium oxide nanoparticles (Dy2O3 NPs), synthesized using dysprosium(III) nitrate pentahydrate, exhibit high antibacterial effects and photocatalytic activity. These NPs are effective against various bacteria and can degrade methyl orange dye under UV irradiation, indicating their potential in environmental and biomedical applications (Rajendran & Mekala, 2018).

Spectroscopic and Thermal Studies : Dysprosium(III) nitrate complexes have been characterized using spectroscopic and thermal studies. These complexes display distinct properties like coordinated water molecules and specific metal-ligand bonding characteristics, important for understanding the chemistry of dysprosium compounds (Selvaraj & Theivarasu, 2003).

Magnetic Properties and Single-Molecule-Magnet Behavior : Dysprosium(III) complexes, particularly those with hexadentate ligands and nitrate anions, exhibit unique magnetic properties such as slow relaxation of magnetization. This property is crucial in the study of single-molecule magnets, a field relevant to quantum computing and data storage technologies (Campbell et al., 2014).

Magnetic Anisotropy Studies : Dysprosium(III) ions in low-symmetry environments have been studied for their magnetic anisotropy, providing insights into the magnetic behavior of rare-earth ions in complex systems. This research is significant for developing new magnetic materials (Bernot et al., 2009).

Electrochemical Behavior : The electrochemical behavior of dysprosium(III) in various solutions has been investigated. This research is relevant for processes such as metal recovery, electroplating, and alloy preparation (Saïla et al., 2010).

Mécanisme D'action

Target of Action

Dysprosium(III) nitrate pentahydrate primarily targets chemical reactions where it acts as a catalyst . As a catalyst, it speeds up the rate of chemical reactions without being consumed in the process.

Mode of Action

The compound interacts with its targets by facilitating the breaking and forming of bonds in the reactant molecules. This lowers the activation energy required for the reaction, thereby speeding up the reaction rate .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the reaction it is catalyzing. For instance, it is used to prepare carboxylate-based dinuclear dysprosium compounds . The downstream effects would therefore be dependent on the specific reactions and pathways involved.

Pharmacokinetics

It’s worth noting that the compound is soluble in water , which could influence its distribution and elimination in a biological context.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility suggests that it would be more active in aqueous environments . Additionally, it forms a crystalline hydrate that melts in its own crystallization water at 88.6 °C , indicating that temperature can affect its physical state and potentially its reactivity.

Safety and Hazards

Dysprosium(III) nitrate pentahydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may intensify fire; oxidizer. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, keeping away from heat/sparks/open flames/hot surfaces .

Orientations Futures

Dysprosium(III) nitrate pentahydrate has been used in the modulation of slow magnetic relaxation of Dysprosium compounds through the position of coordinating nitrate group . It has also been used in the synthesis of luminescent mononuclear dysprosium(III) and erbium(III) pentanitrate complexes with the same LnO10 coordination geometry .

Propriétés

IUPAC Name |

dysprosium(3+);trinitrate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Dy.3NO3.5H2O/c;3*2-1(3)4;;;;;/h;;;;5*1H2/q+3;3*-1;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTQUFQJAWMLCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

DyH10N3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336992 | |

| Record name | Dysprosium(III) nitrate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10031-49-9 | |

| Record name | Dysprosium(III) nitrate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dysprosium (III) nitrate, pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

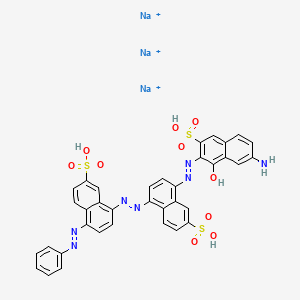

![Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B1148293.png)

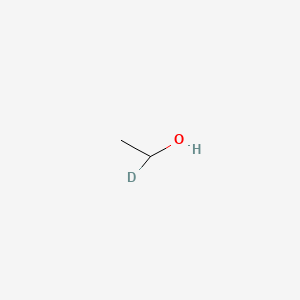

![Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1148296.png)

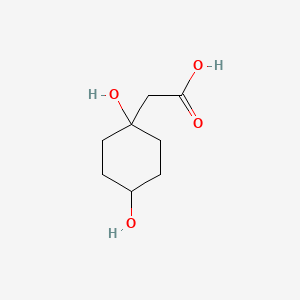

![2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime](/img/structure/B1148309.png)

![N~1~,N~1~-Bis{3-[(dimethoxymethyl)silyl]propyl}ethane-1,2-diamine](/img/structure/B1148313.png)

![2,7-Naphthalenedisulfonic acid, 3,6-bis[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-](/img/structure/B1148316.png)